

# Preclinical Studies of ASP-2205: A Tale of Two Molecules

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Compound of Interest		
Compound Name:	ASP-2205	
Cat. No.:	B15615030	Get Quote

The designation **ASP-2205** has been associated with two distinct investigational compounds in preclinical literature. The more prominent of these is ASP2215, also known as gilteritinib, a potent FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor developed for acute myeloid leukemia (AML). The other compound, referred to as ASP2205, is a selective serotonin 5-HT2C receptor agonist that was investigated for its potential role in treating stress urinary incontinence. This technical guide provides an in-depth overview of the preclinical data for both of these molecules, with a clear distinction between the two.

# Part 1: ASP2215 (Gilteritinib) - A Dual FLT3/AXL Inhibitor for Acute Myeloid Leukemia

Gilteritinib (formerly ASP2215) is a small molecule tyrosine kinase inhibitor that has demonstrated significant efficacy in preclinical models of FLT3-mutated AML, leading to its eventual clinical approval. Its mechanism of action centers on the inhibition of both FLT3 and AXL, two receptor tyrosine kinases implicated in the proliferation and survival of leukemic cells.

### **Quantitative Data Presentation**

The preclinical development of gilteritinib involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and anti-leukemic activity.

Table 1: In Vitro Kinase Inhibitory Activity of Gilteritinib (ASP2215)



Kinase Target	IC50 (nM)	Reference(s)
FLT3	0.29	
FLT3 (Wild-Type)	5	-
FLT3-ITD	0.7 - 1.8	
AXL	0.7	-
c-Kit	102	-

Table 2: Cellular Activity of Gilteritinib (ASP2215) in FLT3-Mutated AML Cell Lines

Cell Line	FLT3 Mutation	Proliferation IC50 (nM)	Reference(s)
MV4-11	FLT3-ITD	3.3	
MOLM-13	FLT3-ITD	2.9	_
MOLM-14	FLT3-ITD	19.0	<del>-</del>

Table 3: In Vivo Efficacy of Gilteritinib (ASP2215) in AML Xenograft Models

Animal Model	Treatment and Dose	Outcome	Reference(s)
MV4-11 Xenograft	3 mg/kg/day, oral	71% tumor growth inhibition	_
MV4-11 Xenograft	3 mg/kg/day gilteritinib + 3 mg/kg/day Aza	94% tumor growth inhibition	
MV4-11 Xenograft	10 mg/kg/day, oral	Marked tumor regression	_

## **Experimental Protocols**

### Foundational & Exploratory





Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate gilteritinib.

Objective: To determine the half-maximal inhibitory concentration (IC50) of gilteritinib against purified kinases.

#### Methodology:

- Reagents: Purified recombinant human FLT3 kinase domain, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, a suitable substrate (e.g., a synthetic peptide), and serially diluted gilteritinib.
- Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, gilteritinib at various concentrations, and the substrate in a microplate well.
- Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature.
- Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: The percentage of kinase inhibition is calculated for each gilteritinib
  concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Objective: To

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